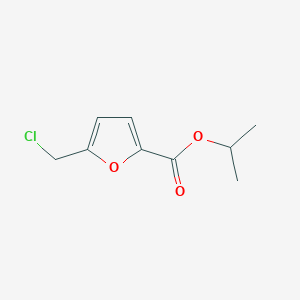

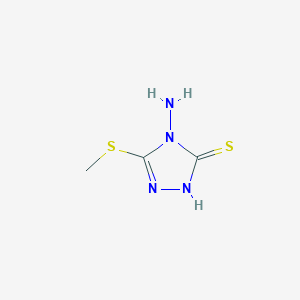

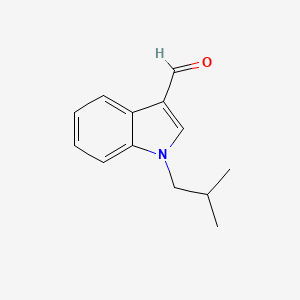

![molecular formula C12H15ClN2O4S B1271334 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 35959-60-5](/img/structure/B1271334.png)

2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H15ClN2O4S . It is used in scientific experiments to investigate its physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” can be represented by the InChI code:1S/C12H15ClN2O2/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) . This indicates the presence of a chloro group, an acetamide group, and a morpholinylsulfonyl group attached to a phenyl ring. Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” is 318.78 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives like “2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide” have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, its inhibition can lead to antimicrobial and antitumor activities .

Antimicrobial Activity

These compounds have been assessed for their antimicrobial activity . They have shown significant activity against various bacterial and fungal strains .

Anticancer Activity

The compound has been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Some of the synthesized compounds showed significant activity when compared to 5-Fluorouracil (5-FU), a reference drug .

Inhibition of Carbonic Anhydrase (CA)

Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity through a wide range of mechanisms, such as inhibition of carbonic anhydrase (CA) .

Inhibition of Matrix Metalloproteinase (MMPs)

Sulfonamides can also inhibit matrix metalloproteinase (MMPs), which play a crucial role in tissue remodeling during development, disease, and wound healing .

Inhibition of NADH Oxidase

NADH oxidase is another enzyme that sulfonamides can inhibit . This enzyme is involved in the regulation of cellular redox state and cell growth.

Inhibition of Cyclin-dependent Kinase (CDK)

Sulfonamides can inhibit cyclin-dependent kinase (CDK), which plays a key role in cell cycle regulation .

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Sulfonamides can inhibit these enzymes .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . This disruption can lead to cell cycle arrest and inhibition of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in nucleotide and DNA synthesis, resulting in cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells . As a result, the compound exhibits antimicrobial and antitumor activities .

properties

IUPAC Name |

2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIYLAAPCNFQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368536 |

Source

|

| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |

CAS RN |

35959-60-5 |

Source

|

| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

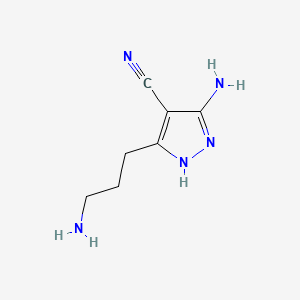

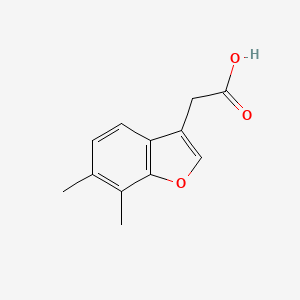

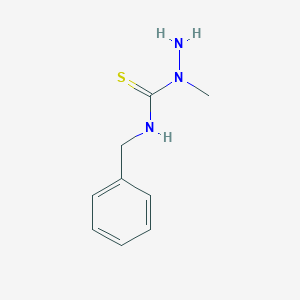

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)

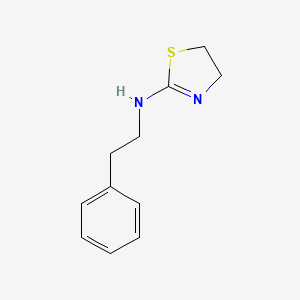

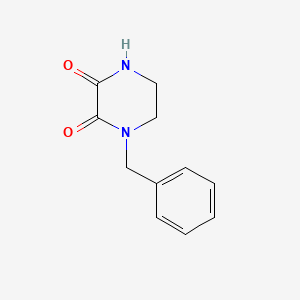

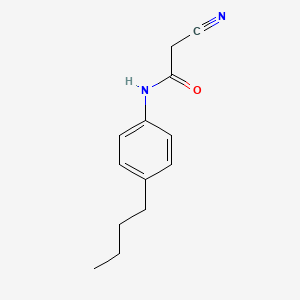

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

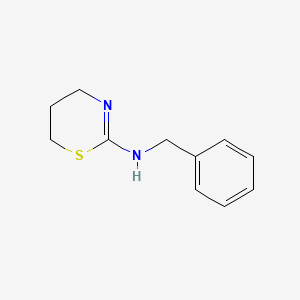

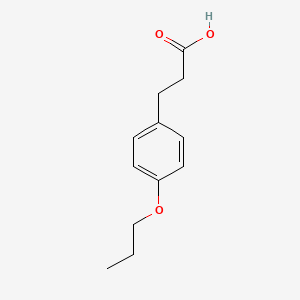

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)